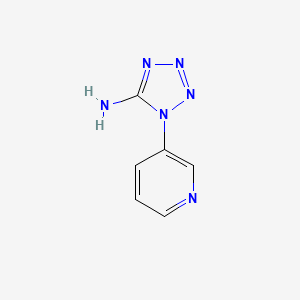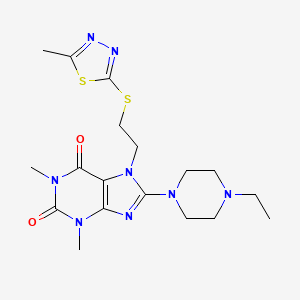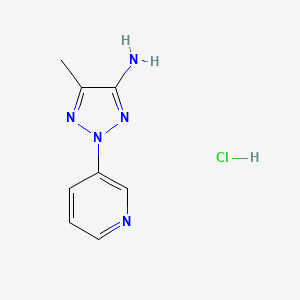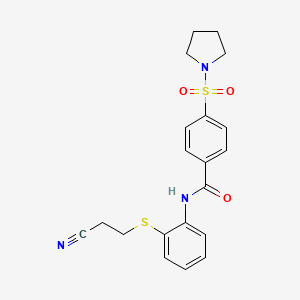
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme that plays a critical role in various biological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: GPR119 Agonists
This compound is structurally related to molecules that have been explored as GPR119 agonists . GPR119 is a receptor associated with glucose homeostasis, and its agonists can stimulate insulin release and incretin secretion, which are crucial for managing type 2 diabetes . The compound’s framework could be modified to enhance its interaction with GPR119, potentially leading to new antidiabetic medications.
Structural Biology: X-ray Crystallography
The related pyrido[2,3-d]pyrimidine derivatives have been characterized using X-ray crystallography . This technique allows researchers to determine the three-dimensional structure of a molecule, which is essential for understanding its function and interaction with other molecules. The compound could be used to study the structural aspects of fluorinated phenyl rings in biological systems.
Computational Chemistry: Density Functional Theory (DFT)
Compounds with similar structures have been investigated using DFT . This computational method helps predict the physical properties and reactivity of molecules based on quantum mechanical principles. The compound could serve as a model for studying the electronic distribution and potential energy surfaces of novel chemical entities.
Pharmaceutical Development: Drug Design
The chloropyrimidinyl and difluorophenyl groups present in the compound are common in pharmaceuticals. It could be used as a starting point for the design of new drugs, especially in the development of urea derivatives with potential applications as insecticides, herbicides, and fungicides .
Supramolecular Chemistry: Intermolecular Interactions
The compound’s ability to form supramolecular structures can be analyzed through Hirshfeld surface analysis and 2D fingerprint plots . These studies can provide insights into the intermolecular interactions that govern crystal packing, which is valuable for designing materials with specific properties.
Organic Synthesis: Chemical Intermediates
Due to its reactive functional groups, this compound could act as an intermediate in the synthesis of more complex organic molecules. Its role in facilitating nucleophilic and electrophilic substitutions could be particularly valuable in creating new compounds with diverse biological activities .
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-9-6-19-15(20-7-9)23-10-4-5-21(8-10)14(22)13-11(17)2-1-3-12(13)18/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQVYJEARXURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794265.png)
![2-(4-methyl-1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2794267.png)



![1-(2,6-Difluorophenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2794273.png)


![2-Oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carboxylic acid](/img/structure/B2794280.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2794281.png)
![2-(4-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794282.png)

![4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride](/img/structure/B2794286.png)
